molecular formula C4H7Cl2O2P B14083524 Ethyl (dichlorophosphanyl)acetate CAS No. 1001-10-1

Ethyl (dichlorophosphanyl)acetate

Cat. No.: B14083524
CAS No.: 1001-10-1
M. Wt: 188.97 g/mol
InChI Key: UYSAHLVAWDJNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound’s structure combines electrophilic phosphorus (P(III)) with ester functionality, enabling diverse reactivity in organic synthesis.

Properties

CAS No.

1001-10-1

Molecular Formula

C4H7Cl2O2P

Molecular Weight

188.97 g/mol

IUPAC Name

ethyl 2-dichlorophosphanylacetate

InChI

InChI=1S/C4H7Cl2O2P/c1-2-8-4(7)3-9(5)6/h2-3H2,1H3

InChI Key

UYSAHLVAWDJNMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (dichlorophosphanyl)acetate can be synthesized through the reaction of ethyl acetate with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{PCl}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{PCl}_2 + \text{HCl} ]

Industrial Production Methods

The use of continuous stirred tank reactors (CSTR) and separation columns is common in such industrial setups .

Chemical Reactions Analysis

Types of Reactions

Ethyl (dichlorophosphanyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The chlorine atoms in the phosphanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: Ethanol and acetic acid.

    Oxidation: Phosphine oxide derivatives.

    Substitution: Various substituted phosphanyl esters.

Scientific Research Applications

Ethyl (dichlorophosphanyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing phosphanyl groups into organic molecules.

    Materials Science: Potential precursor for the synthesis of phosphorus-containing polymers and materials.

    Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of ethyl (dichlorophosphanyl)acetate involves the reactivity of its ester and phosphanyl groups. The ester group can undergo nucleophilic acyl substitution, while the phosphanyl group can participate in various substitution and oxidation reactions. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus center more electrophilic .

Comparison with Similar Compounds

Triethyl Phosphonoacetate (I) and Dibutyl Ethyl Phosphonoacetate (II)

  • Structure : Dialkyl acylphosphonates (alkyl = ethyl or butyl).
  • Synthesis : Prepared via the Arbuzov reaction between ethyl α-bromoacetate and triethyl/tributyl phosphite, yielding intermediates for hydrazone derivatives .
  • Key Differences :
    • Substituents : Ethyl or butyl ester groups instead of dichlorophosphanyl.
    • Reactivity : Less electrophilic due to the absence of P–Cl bonds.
    • Applications : Primarily intermediates in hydrazone synthesis, unlike the target compound’s role in peptide chemistry .

Ethyl (Diphenylphosphoryl)acetate

  • Structure : Features a phosphoryl (P=O) group and bulky diphenyl substituents (C₁₆H₁₇O₃P) .
  • Key Differences :
    • Electronic Effects : The P=O group increases electron-withdrawing character, enhancing stability but reducing nucleophilicity compared to PCl₂.
    • Applications : Likely used in catalysis or materials science due to steric bulk, contrasting with the target compound’s pharmaceutical utility .

Diethyl Ethylphosphonite (CAS 2651-85-6)

  • Structure : Phosphonite (P(III)) with ethoxy and ethyl groups (C₆H₁₅O₂P) .
  • Key Differences :
    • Oxidation State : P(III) but lacks Cl substituents, making it more nucleophilic.
    • Stability : Prone to oxidation, unlike the more hydrolytically sensitive P–Cl bonds in the target compound.
    • Regulatory Status : Listed under Schedule 2B04 (Chemical Weapons Convention), highlighting stricter controls .

Ethylphosphonous Dichloride (CAS 1498-40-4)

  • Structure : Simplistic Cl₂P–CH₂CH₃ without ester functionality .
  • Key Differences: Reactivity: Highly reactive due to unhindered P–Cl bonds; used as a precursor for organophosphorus synthesis. Applications: Lacks the ester group for further derivatization, limiting its utility in peptide chemistry compared to the target compound .

Ethylphosphonyl Dichloride (CAS 1066-50-8)

  • Structure : Phosphonyl dichloride (Cl₂P(O)–CH₂CH₃) .
  • Key Differences :
    • Oxidation State : P(V) with P=O, making it more stable but less reactive in nucleophilic substitutions.
    • Utility : Common in synthesizing phosphonate esters, whereas the target compound integrates both PCl₂ and ester groups in one molecule .

Comparative Data Table

Compound Structure Highlights Synthesis Method Key Properties Applications
Ethyl (dichlorophosphanyl)acetate PCl₂, ester group Reaction of hydroxy ester with PCl₃ Electrophilic, moisture-sensitive Phosphonodepsipeptide synthesis
Triethyl Phosphonoacetate Acylphosphonate, ethyl esters Arbuzov reaction with phosphite Low electrophilicity, stable Hydrazone intermediates
Ethyl (Diphenylphosphoryl)acetate P=O, diphenyl groups Not specified Sterically hindered, stable Catalysis, materials science
Diethyl Ethylphosphonite P(III), ethoxy/ethyl groups Not specified Nucleophilic, oxidizable Ligands, regulated synthesis
Ethylphosphonous Dichloride Cl₂P–CH₂CH₃ Not specified Highly reactive, volatile Organophosphorus precursors
Ethylphosphonyl Dichloride Cl₂P(O)–CH₂CH₃ Not specified Stable, moderate reactivity Phosphonate ester synthesis

Research Findings and Analysis

  • Reactivity : The dichlorophosphanyl group in the target compound enhances electrophilicity, enabling reactions with nucleophiles like amines or alcohols. This contrasts with phosphoryl or phosphonite analogs, which exhibit lower reactivity due to electron-withdrawing or steric effects .
  • Stability : P–Cl bonds render the compound moisture-sensitive, requiring anhydrous handling. Phosphoryl derivatives (e.g., Ethylphosphonyl dichloride) are more stable but less versatile in synthetic pathways .
  • Stereochemical Utility: The target compound’s synthesis route () produces optically active intermediates, a critical advantage for asymmetric synthesis compared to non-chiral analogs like Ethylphosphonous dichloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.